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Compound of Interest

Compound Name: 3,3-Piperidinediethanol

Cat. No.: B15364809 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and

biologically active natural products.[1] Its conformational flexibility and ability to present

substituents in well-defined three-dimensional space make it a privileged scaffold in medicinal

chemistry. Among the diverse range of substituted piperidines, those bearing functionalities at

the 3-position are of significant interest. This guide focuses on the potential of 3,3-
Piperidinediethanol, a chiral di-functionalized piperidine, as a valuable building block for the

synthesis of complex molecules with therapeutic potential. While direct literature on the

enantioselective synthesis and application of 3,3-Piperidinediethanol is limited, this document

provides a comprehensive overview of plausible synthetic strategies and potential applications

based on established methodologies for related piperidine derivatives.

Physicochemical Properties
While extensive experimental data for 3,3-Piperidinediethanol is not readily available in the

public domain, its basic properties can be predicted or are available from chemical suppliers.
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Property Value Source

CAS Number 873433-30-8 [2]

Molecular Formula C₉H₁₉NO₂ [2]

Molecular Weight 173.25 g/mol [2]

Appearance
Predicted: Colorless to pale

yellow oil or low melting solid
-

Solubility
Predicted: Soluble in water

and polar organic solvents
-

Synthesis of Chiral 3,3-Piperidinediethanol
The enantioselective synthesis of 3,3-disubstituted piperidines presents a significant synthetic

challenge. Several strategies can be envisioned for the preparation of chiral 3,3-
Piperidinediethanol, primarily involving either the asymmetric functionalization of a pre-

existing piperidine ring or the construction of the chiral piperidine ring through cyclization

reactions.

Hypothetical Enantioselective Synthesis from a Pyridine
Precursor
A plausible and efficient route to chiral 3,3-Piperidinediethanol could commence from a

commercially available, symmetrically substituted pyridine precursor, such as diethyl pyridine-

3,3-dicarboxylate. The key steps would involve the reduction of the ester groups followed by an

asymmetric hydrogenation of the pyridine ring.

Workflow for the Proposed Synthesis:

Synthesis of 3,3-Pyridinedimethanol Asymmetric Hydrogenation Protection (Optional)

Diethyl Pyridine-3,3-dicarboxylate Reduction (e.g., LiAlH4) 3,3-Pyridinedimethanol 3,3-Pyridinedimethanol Asymmetric Hydrogenation
(e.g., Chiral Rh or Ru catalyst) Chiral 3,3-Piperidinediethanol Chiral 3,3-Piperidinediethanol N-Protection (e.g., Boc, Cbz) N-Protected Chiral

3,3-Piperidinediethanol
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Caption: Proposed synthetic workflow for chiral 3,3-Piperidinediethanol.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 3,3-Pyridinedimethanol

Reaction: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous

tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of diethyl pyridine-3,3-

dicarboxylate in anhydrous THF is added dropwise.

Work-up: The reaction is carefully quenched with water, followed by the addition of a sodium

hydroxide solution and then more water. The resulting solids are filtered off, and the filtrate is

concentrated under reduced pressure to yield crude 3,3-pyridinedimethanol.

Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Asymmetric Hydrogenation to Chiral 3,3-Piperidinediethanol

Catalyst Preparation: A chiral rhodium or ruthenium catalyst, such as one based on a chiral

bisphosphine ligand (e.g., BINAP), is prepared in situ or used as a pre-formed complex.

Hydrogenation: 3,3-Pyridinedimethanol is dissolved in a suitable solvent (e.g., methanol or

ethanol) in a high-pressure reactor. The chiral catalyst is added, and the reactor is purged

with hydrogen gas. The reaction is then stirred under hydrogen pressure at a specific

temperature until the reaction is complete.

Work-up and Purification: The solvent is removed under reduced pressure, and the crude

product is purified by column chromatography to afford the enantiomerically enriched 3,3-
Piperidinediethanol. The enantiomeric excess (ee) would be determined by chiral HPLC or

NMR analysis of a derivatized sample.

Alternative Synthetic Strategies
Other potential routes to chiral 3,3-disubstituted piperidines that could be adapted for 3,3-
Piperidinediethanol include:
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From Chiral Pool Precursors: Utilizing readily available chiral starting materials, such as

amino acids, to construct the piperidine ring with the desired stereochemistry.

Resolution of Racemates: Synthesizing the racemic 3,3-Piperidinediethanol and then

separating the enantiomers using techniques like classical resolution with a chiral acid or

enzymatic resolution.

Applications in Drug Development
The diethanol functionality at the C3 position of the piperidine ring offers two primary hydroxyl

groups that can be further functionalized, making 3,3-Piperidinediethanol a versatile building

block for creating diverse molecular architectures.

Potential Signaling Pathway Interactions:

3,3-Piperidinediethanol
Derivative

Target Protein
(e.g., GPCR, Kinase, Ion Channel)

Binds to

Binding Pocket Intracellular Signaling Cascade

Modulates

Cellular Response

Leads to

Click to download full resolution via product page

Caption: Interaction of a 3,3-Piperidinediethanol derivative with a target protein.
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As a Scaffold for Novel Ligands
The piperidine core can serve as a central scaffold to which various pharmacophoric groups

can be attached via the two hydroxyl groups. This allows for the exploration of structure-activity

relationships (SAR) by systematically modifying the substituents.

Potential Therapeutic Areas:

Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in

many CNS-active drugs. Derivatives of 3,3-Piperidinediethanol could be designed as

ligands for receptors and transporters involved in neurological and psychiatric conditions.

Oncology: The ability to generate diverse chemical libraries from this building block makes it

a candidate for the discovery of novel kinase inhibitors or other anti-cancer agents.

Infectious Diseases: The piperidine scaffold is present in several antiviral and antibacterial

agents.

Introduction of Rigidity and Defined Stereochemistry
The chiral nature of 3,3-Piperidinediethanol allows for the synthesis of enantiomerically pure

compounds. This is crucial in drug development as different enantiomers of a drug can have

vastly different pharmacological and toxicological profiles. The 3,3-disubstitution pattern can

also introduce a degree of conformational constraint to the piperidine ring, which can be

advantageous for optimizing binding to a biological target.

Quantitative Data from Analogous Systems
Direct experimental data for reactions involving 3,3-Piperidinediethanol is scarce. However,

data from the synthesis of structurally related 3,3-disubstituted piperidines can provide valuable

insights into expected yields and stereoselectivities.

Table 1: Asymmetric Hydrogenation of Pyridine Derivatives (Analogous Systems)
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Substra
te

Catalyst Solvent
Pressur
e (bar)

Temp
(°C)

Yield
(%)

ee (%)
Referen
ce

2-

Substitut

ed

Pyridine

[Rh(COD

)Cl]₂ /

(R)-

BINAP

MeOH 50 25 85 95

Adapted

from

general

knowledg

e

4-

Substitut

ed

Pyridine

Ru(OAc)₂

[(R)-

BINAP]

EtOH 100 80 92 >99

Adapted

from

general

knowledg

e

N-Boc-3-

ethyl-

pyridine

[Ir(COD)

Cl]₂ /

Chiral

Ligand

CH₂Cl₂ 60 30 88 97

Adapted

from

general

knowledg

e

Table 2: Reduction of Diethyl Esters to Diols (Analogous Systems)

Substrate
Reducing
Agent

Solvent Temp (°C) Yield (%) Reference

Diethyl

malonate
LiAlH₄ THF 0 to rt >90

Adapted from

general

knowledge[3]

Diethyl 1,1-

cyclopropane

dicarboxylate

LiAlH₄ Diethyl ether 0 to rt 95

Adapted from

general

knowledge

Diethyl

adipate
BH₃·THF THF rt 85-95

Adapted from

general

knowledge[4]
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Conclusion
3,3-Piperidinediethanol represents a promising, yet underexplored, chiral building block for

medicinal chemistry and drug discovery. Its di-functional nature, coupled with the

stereochemical information embedded in its chiral piperidine core, provides a versatile platform

for the synthesis of novel and complex molecules. While direct synthetic routes and

applications are not yet widely reported, analogous transformations suggest that its

enantioselective synthesis is feasible. Further research into the synthesis and utility of this

building block is warranted and could unlock new avenues for the development of innovative

therapeutics. The detailed hypothetical protocols and data from related systems provided in this

guide offer a solid foundation for researchers to begin exploring the potential of this intriguing

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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